

Rhapontigenin: A Technical Guide to Chemical Structure and Physicochemical Properties

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Compound of Interest

Compound Name: *Rhapontigenin*

Cat. No.: *B1662419*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhapontigenin, a natural methoxylated stilbenoid, is a key bioactive compound found in various plant species, including those of the *Rheum* (rhubarb) and *Gnetum* genera.[1][2] It is the primary aglycone metabolite of rhaponticin, its corresponding glucoside.[3][4] Structurally similar to resveratrol, **rhapontigenin** has garnered significant scientific interest for its diverse pharmacological activities, which include antioxidant, anticancer, anti-inflammatory, and neuroprotective effects.[1][3][5] Its methoxylated structure is thought to confer greater bioavailability compared to hydroxylated stilbenes like resveratrol, although this also results in lower aqueous solubility.[1][6] This guide provides a detailed overview of the chemical structure, physical properties, and relevant experimental methodologies for **rhapontigenin**.

Chemical Structure and Identifiers

Rhapontigenin is systematically named 5-[(E)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]benzene-1,3-diol.[2][7] Its structure consists of a trans-stilbene core where one phenyl ring is substituted with hydroxyl groups at positions 3 and 5, and the second phenyl group has a hydroxy group at position 3 and a methoxy group at position 4.[7]

Table 1: Chemical Identifiers for **Rhapontigenin**

Identifier	Value	Source
IUPAC Name	5-[(E)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]benzene-1,3-diol	[2][7]
Molecular Formula	C ₁₅ H ₁₄ O ₄	[2][7]
CAS Number	500-65-2	[2][7]
PubChem CID	5320954	[2][7]
SMILES	<chem>COc1ccc(cc1O)/C=C/c2cc(O)c(O)c2</chem>	[2]
InChI	InChI=1S/C15H14O4/c1-19-15-5-4-10(8-14(15)18)2-3-11-6-12(16)9-13(17)7-11/h2-9,16-18H,1H3/b3-2+	[7]

| InChIKey | PHMHDRYYFAYWEG-NSCUHNMNNSA-N |[2] |

Physical and Chemical Properties

The physicochemical properties of **rhapontigenin** are critical for its handling, formulation, and biological activity. While it exhibits good stability, its low aqueous solubility presents a challenge for pharmaceutical development, often necessitating the use of solubilizing agents like cyclodextrins.[1][6]

Table 2: Physicochemical Properties of **Rhapontigenin**

Property	Value	Source(s)
Appearance	White to light yellow powder/crystal	[8]
Molecular Weight	258.27 g/mol	[2][7]
Melting Point	189.0 to 193.0 °C	[8]
Boiling Point (Predicted)	503.6 ± 38.0 °C	[8]
Density (Predicted)	1.345 ± 0.06 g/cm ³	[8]
pKa (Predicted)	9.17 ± 0.10	[8]
Solubility in DMSO	≥ 30 mg/mL	[8]
Solubility in Ethanol	≥ 30 mg/mL	[8]

| Water Solubility (est.) | 1.484 mg/L (at 25 °C) |[9] |

Experimental Protocols

Accurate determination of physical properties is fundamental for research and development. The following sections detail standardized methodologies for key properties of **rhapontigenin**.

Protocol for Melting Point Determination

This protocol describes the determination of the melting point range of a solid crystalline sample like **rhapontigenin** using a capillary-based digital apparatus.[10][11]

- Sample Preparation:
 - Ensure the **rhapontigenin** sample is completely dry and in a fine powdered form. If granular, gently pulverize using a mortar and pestle.[11]
 - Obtain a glass capillary tube (sealed at one end). Jab the open end into the powder pile to collect a small amount of the sample.[11]
 - Invert the tube and tap it gently on a hard surface to move the powder to the sealed end. To ensure dense packing, drop the capillary tube, sealed-end down, through a long,

narrow glass tube onto the benchtop.[\[11\]](#)

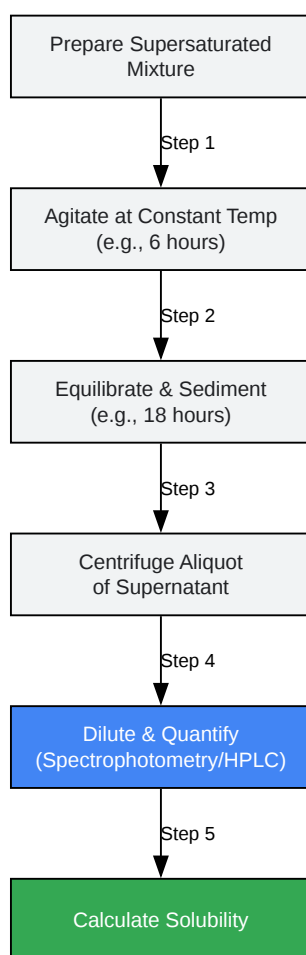
- Repeat until the packed sample height is 2-3 mm. An incorrect sample height can lead to an artificially broad melting range.[\[11\]](#)
- Apparatus Setup and Measurement:
 - Place the packed capillary tube into a sample slot of the melting point apparatus.[\[11\]](#)
 - If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-20 °C per minute to establish a rough range.[\[10\]](#)
 - For an accurate measurement, allow the apparatus to cool to at least 20 °C below the expected melting point.
 - Begin heating at a slow, controlled rate, ensuring the temperature increases by no more than 1-2 °C per minute as it approaches the expected melting range.[\[10\]](#)
- Data Recording:
 - Record the temperature (T_1) at which the first droplet of liquid becomes visible.[\[11\]](#)
 - Record the temperature (T_2) at which the last solid crystal melts into a liquid.
 - The melting point is reported as the range from T_1 to T_2 . A narrow range (e.g., 0.5-1.5 °C) is indicative of high purity.[\[12\]](#)
 - Always use a fresh sample for each subsequent measurement.[\[11\]](#)

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

This protocol is based on the widely used shake-flask method to determine the thermodynamic equilibrium solubility of a compound in an aqueous buffer.[\[1\]](#)[\[13\]](#)

- Preparation of Saturated Solution:

- Accurately weigh an excess amount of **rhapontigenin** (e.g., 5 mg) and add it to a known volume of the desired aqueous buffer (e.g., 5 mL of phosphate-buffered saline, pH 7.4) in a sealed glass vial.^[13] The amount should be sufficient to ensure undissolved solid remains at equilibrium.
- Tightly seal the vial to prevent solvent evaporation.
- Equilibration:
 - Place the vial in a mechanical shaker or on a stirring plate within a temperature-controlled environment (e.g., 25 °C).
 - Agitate the suspension for a sufficient duration (e.g., 6 hours) to facilitate the dissolution process.^[13]
 - Following agitation, allow the samples to stand without stirring for an extended period (e.g., 18 hours) to allow undissolved solids to sediment and ensure thermodynamic equilibrium is reached.^{[1][13]}
- Sample Processing and Analysis:
 - Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
 - Centrifuge the aliquot at high speed (e.g., 10,000 x g for 15 minutes) to pellet any remaining suspended microparticles.^[1]
 - Accurately dilute a known volume of the clear supernatant with a suitable solvent in which **rhapontigenin** is freely soluble (e.g., ethanol) to bring the concentration within the linear range of the analytical instrument.^[1]
- Quantification:
 - Determine the concentration of **rhapontigenin** in the diluted supernatant using a validated analytical method, such as UV-Vis spectrophotometry (measuring absorbance at its λ_{max} , ~326 nm) or High-Performance Liquid Chromatography (HPLC).^[1]
 - Calculate the original concentration in the aqueous buffer by accounting for the dilution factor. This value represents the equilibrium solubility.



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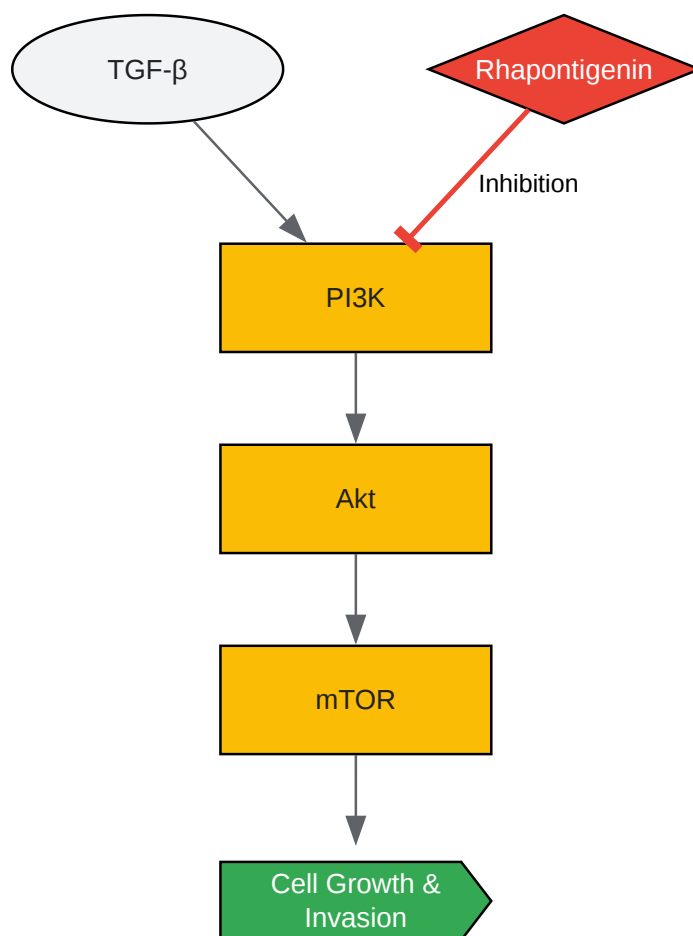
Workflow for Aqueous Solubility Determination.

Biological Activity and Signaling Pathway Modulation

Rhapontigenin exerts its biological effects by modulating various cellular signaling pathways. One of its key mechanisms in cancer biology is the inhibition of pathways that promote cell growth, invasion, and survival. Specifically, **rhapontigenin** has been shown to inhibit the PI3K/Akt/mTOR signaling cascade, a central regulator of cell metabolism, proliferation, and epithelial-mesenchymal transition (EMT) in cancer cells.[14][15]

Upon stimulation by growth factors like TGF- β , Phosphoinositide 3-kinase (PI3K) is activated, leading to the subsequent phosphorylation and activation of Akt (also known as Protein Kinase B). Activated Akt then phosphorylates and activates the mammalian Target of Rapamycin

(mTOR), a key kinase that promotes protein synthesis, cell growth, and suppresses autophagy. By interfering with this cascade, **rhapontigenin** can block these pro-tumorigenic signals.[14]



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Rhapontigenin inhibits the PI3K/Akt/mTOR pathway.

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